molecular formula C15H22N2O B332667 1-(4-Benzylpiperazin-1-yl)butan-1-one

1-(4-Benzylpiperazin-1-yl)butan-1-one

Cat. No.: B332667
M. Wt: 246.35 g/mol
InChI Key: DQXACBJQQWXRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)butan-1-one is a ketone-derived piperazine compound characterized by a benzyl-substituted piperazine ring linked to a butanone moiety. For instance, methods such as nucleophilic substitution or amide coupling—commonly employed in the synthesis of compounds like 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) —could be adapted.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C15H22N2O/c1-2-6-15(18)17-11-9-16(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3

InChI Key

DQXACBJQQWXRHG-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Piperazine Ring Modifications

  • 1-[2-Methyl-4-(3-phenylpropenyl)piperazinyl]butan-1-one (described in WHO reports): This compound features a 2-methyl group and a propenyl substituent on the piperazine ring, which may reduce steric hindrance compared to the benzyl group in the target compound. The absence of a bulky benzyl moiety could increase receptor affinity but decrease metabolic stability due to exposed reactive sites .
  • 1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43) : Replacing the benzyl group with a cyclohexyl group enhances lipophilicity and may improve blood-brain barrier penetration. However, this modification resulted in a lower synthesis yield (70% under anhydrous conditions) compared to benzyl derivatives optimized via newer methods (e.g., 82% yield with DCM) .

Carbonyl Group and Side Chain Modifications

  • However, initial synthesis yields were low (10%) until optimized methods achieved 93% efficiency, highlighting the critical role of reaction conditions in scalability .
  • This structural complexity, however, complicates synthesis and reduces yields compared to simpler benzyl analogs .

Data Tables

Table 2: Key Structural Features and Hypothesized Effects

Feature Example Compound Hypothesized Pharmacological Impact
Benzyl substituent Target compound Increased lipophilicity, metabolic stability
Trifluoromethylphenyl MK69 Enhanced target selectivity, metabolic resistance
Pyrazole side chain MK69 Hydrogen bonding, improved solubility
Cyclohexyl group MK43 Blood-brain barrier penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.